Ethyl 5-(5-Fluoro-2-iodophenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(5-Fluoro-2-iodophenyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a fluorine and iodine substitution on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-Fluoro-2-iodophenyl)isoxazole-3-carboxylate typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of an alkyne with a nitrile oxide, which acts as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often involves optimizing reaction conditions to maximize yield and purity. This can include the use of environmentally benign procedures and regioselective methods to ensure the desired substitution pattern on the isoxazole ring .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-Fluoro-2-iodophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms on the phenyl ring can be targets for nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The isoxazole ring can participate in oxidation and reduction reactions, potentially altering its biological activity.
Cycloaddition Reactions: The isoxazole ring can undergo further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and various metal catalysts. Reaction conditions can vary, but mild conditions are often preferred to maintain the integrity of the isoxazole ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the phenyl ring .
Scientific Research Applications
Ethyl 5-(5-Fluoro-2-iodophenyl)isoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5-(5-Fluoro-2-iodophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine and iodine substitutions can enhance its binding affinity to certain biological targets, potentially leading to increased biological activity. The isoxazole ring itself is known to interact with various enzymes and receptors, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
- Ethyl 5-(5-Iodophenyl)isoxazole-3-carboxylate
- Ethyl 5-(5-Fluoro-2-chlorophenyl)isoxazole-3-carboxylate
Uniqueness
Ethyl 5-(5-Fluoro-2-iodophenyl)isoxazole-3-carboxylate is unique due to the presence of both fluorine and iodine substitutions on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity compared to other similar compounds with only one halogen substitution .
Properties
Molecular Formula |
C12H9FINO3 |
---|---|
Molecular Weight |
361.11 g/mol |
IUPAC Name |
ethyl 5-(5-fluoro-2-iodophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9FINO3/c1-2-17-12(16)10-6-11(18-15-10)8-5-7(13)3-4-9(8)14/h3-6H,2H2,1H3 |
InChI Key |
WTKFVZRDAHHZII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)F)I |
Origin of Product |
United States |
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